2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate
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Overview
Description
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate: is a complex organic compound with a unique structure. Let’s break down its name:
2-(Di-n-butylaminopropyl): This part of the compound contains a di-n-butylamine group attached to a propyl chain.
3-(2-aminophenyl)isoindolin-1-one: Here, we have an isoindolinone core with an aminophenyl substituent.
Hydrochloride dihydrate: The compound exists as a hydrochloride salt and includes two water molecules (dihydrate form).
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
-
Isoindolinone Synthesis
- Start with aniline (2-aminophenylamine).
- React aniline with phthalic anhydride to form the isoindolinone core.
- Introduce the di-n-butylamine group using appropriate reagents.
- Isolate the intermediate compound.
-
Hydrochloride Salt Formation
- Dissolve the intermediate compound in hydrochloric acid.
- Precipitate the hydrochloride salt by adding a suitable solvent (e.g., diethyl ether).
- Collect the solid product.
Chemical Reactions Analysis
Oxidation: The isoindolinone core can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The di-n-butylamine group can be substituted with other alkyl or aryl groups.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various halogenating agents.
Major Products: Hydrochloride salts of modified isoindolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Research on its pharmacological properties (e.g., antitumor, anti-inflammatory).
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Molecular Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with isoindolinone derivatives, such as 3-aminophenylisoindolin-1-one.
Uniqueness: The combination of di-n-butylamine and aminophenyl groups sets it apart.
Remember that this compound’s research is ongoing, and new findings may emerge
Properties
CAS No. |
116870-76-9 |
---|---|
Molecular Formula |
C25H36ClN3O |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
3-(2-aminophenyl)-2-[3-(dibutylamino)propyl]-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C25H35N3O.ClH/c1-3-5-16-27(17-6-4-2)18-11-19-28-24(22-14-9-10-15-23(22)26)20-12-7-8-13-21(20)25(28)29;/h7-10,12-15,24H,3-6,11,16-19,26H2,1-2H3;1H |
InChI Key |
SRYFERNIQDFVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl |
Origin of Product |
United States |
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